molecular formula C17H21N3O3 B6543405 4-cyclopropaneamido-N-[2-(cyclopropylformamido)ethyl]benzamide CAS No. 1040673-16-2

4-cyclopropaneamido-N-[2-(cyclopropylformamido)ethyl]benzamide

Cat. No.: B6543405
CAS No.: 1040673-16-2
M. Wt: 315.37 g/mol
InChI Key: JFYPEBDALFFGGC-UHFFFAOYSA-N
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Description

4-cyclopropaneamido-N-[2-(cyclopropylformamido)ethyl]benzamide is an organic compound with a complex structure that includes cyclopropane rings and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropaneamido-N-[2-(cyclopropylformamido)ethyl]benzamide typically involves multiple steps, including the formation of amide bonds and the introduction of cyclopropane rings. One common method involves the reaction of benzoyl chloride with cyclopropylamine to form an intermediate, which is then reacted with another cyclopropylamine derivative to yield the final product. The reaction conditions often require the use of organic solvents, such as dichloromethane, and catalysts, such as triethylamine, to facilitate the formation of the amide bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropaneamido-N-[2-(cyclopropylformamido)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of amide groups to amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

4-cyclopropaneamido-N-[2-(cyclopropylformamido)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclopropaneamido-N-[2-(cyclopropylformamido)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-[2-(diethylamino)ethyl]benzamide: A related compound with similar structural features but different functional groups.

    N-(2-cyclopropylformamidoethyl)benzamide: Another compound with a similar backbone but variations in the substituents.

Uniqueness

4-cyclopropaneamido-N-[2-(cyclopropylformamido)ethyl]benzamide is unique due to the presence of multiple cyclopropane rings, which can impart distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-(cyclopropanecarbonylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-15(11-1-2-11)18-9-10-19-16(22)12-5-7-14(8-6-12)20-17(23)13-3-4-13/h5-8,11,13H,1-4,9-10H2,(H,18,21)(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYPEBDALFFGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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